N-Propylmaleimide Phenothiazine
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Overview
Description
N-Propylmaleimide Phenothiazine is a compound with the molecular formula C19H16N2O2S and a molecular weight of 336.41 g/mol . It is a derivative of phenothiazine, a well-known S, N heterocyclic molecule, which is widely used in various research areas due to its versatile chemical and physical properties .
Preparation Methods
The synthesis of N-Propylmaleimide Phenothiazine involves several steps. One common method includes the synthesis of methoxy-substituted diaryl sulfides, followed by the conversion of methoxy groups to triflates, and a final palladium-catalyzed double N-arylation reaction . This method is versatile and allows for the preparation of various phenothiazine derivatives.
Chemical Reactions Analysis
N-Propylmaleimide Phenothiazine undergoes several types of chemical reactions, including:
Scientific Research Applications
N-Propylmaleimide Phenothiazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Propylmaleimide Phenothiazine involves its interaction with various molecular targets and pathways. For instance, phenothiazine derivatives exert their effects by blocking dopaminergic receptors, which is crucial for their antipsychotic activity . Additionally, they impair critical parasite metabolic pathways and limit heme detoxification, making them effective antimalarials .
Comparison with Similar Compounds
N-Propylmaleimide Phenothiazine can be compared with other similar compounds, such as:
- N-Methylmaleimide
- N-Phenylmaleimide
- N-Ethylmaleimide
- N-Cyclohexylmaleimide
These compounds share similar structural features but differ in their specific applications and properties. For example, N-Phenylmaleimide is commonly used in polymer chemistry, while N-Ethylmaleimide is known for its biological activities .
Properties
IUPAC Name |
1-(3-phenothiazin-10-ylpropyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18-10-11-19(23)21(18)13-5-12-20-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)20/h1-4,6-11H,5,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQITQGMLBRGJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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